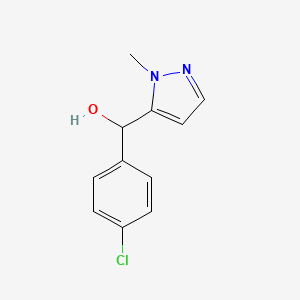
(+/-)-(4-Chlorophenyl)(2-methyl-2H-pyrazol-3-yl)methanol
Cat. No. B8450075
M. Wt: 222.67 g/mol
InChI Key: IZDDUTJSMOSXTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09365553B2
Procedure details


A solution of 6.60 g of 1-methylpyrazole in 150 mL of tetrahydrofuran was cooled to −60° C., and 60 mL of a 1.6-M n-butyllithium/n-hexane solution was added dropwise to the solution under a nitrogen atmosphere. After the mixture was stirred for one hour, a solution of 11.288 g of 4-chlorobenzaldehyde in 50 mL of tetrahydrofuran was added dropwise to the mixture. It took 7 hours to bring back a temperature of the mixture to a room temperature, and then to the mixture, 125 mL of a 1-N ammonium chloride aqueous solution was added. The extraction with ethyl acetate was performed twice, and the extract was washed with a saturated saline solution. After the washed solution was dried over sodium sulfate, the solvent was distilled off. The raw product was purified by silica gel column chromatography (hexane/ethyl acetate (volume ratio)=1:2 to 1:3) to give the title compound (7.898 g (44%)).


[Compound]
Name
1.6-M n-butyllithium n-hexane
Quantity
60 mL
Type
reactant
Reaction Step Two



[Compound]
Name
1-N
Quantity
125 mL
Type
reactant
Reaction Step Four


Name
Yield
44%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[N:3]1.[Cl:7][C:8]1[CH:15]=[CH:14][C:11]([CH:12]=[O:13])=[CH:10][CH:9]=1.[Cl-].[NH4+]>O1CCCC1>[Cl:7][C:8]1[CH:15]=[CH:14][C:11]([CH:12]([C:6]2[N:2]([CH3:1])[N:3]=[CH:4][CH:5]=2)[OH:13])=[CH:10][CH:9]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1N=CC=C1
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
[Compound]
|
Name
|
1.6-M n-butyllithium n-hexane
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
11.288 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=O)C=C1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
[Compound]
|
Name
|
1-N
|
|
Quantity
|
125 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After the mixture was stirred for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
It took 7 hours
|
|
Duration
|
7 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to a room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The extraction with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
the extract was washed with a saturated saline solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After the washed solution was dried over sodium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The raw product was purified by silica gel column chromatography (hexane/ethyl acetate (volume ratio)=1:2 to 1:3)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)C(O)C=1N(N=CC1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.898 g | |
| YIELD: PERCENTYIELD | 44% | |
| YIELD: CALCULATEDPERCENTYIELD | 44.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
